4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is an organic compound with a complex structure that includes both phenoxy and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-ethylphenol with butanoyl chloride to form 4-ethylphenyl butanoate. This intermediate is then reacted with 2-methoxy-5-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or butanamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The phenoxy and butanamide groups can interact with enzymes and receptors, modulating their activity. This compound may also affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
- 4-(4-ethylphenoxy)-N-(2-hydroxy-5-methylphenyl)butanamide
- 4-(4-ethylphenoxy)-N-(2-methoxy-5-ethylphenyl)butanamide
Uniqueness
4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide is unique due to its specific substitution pattern on the phenoxy and butanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-16-8-10-17(11-9-16)24-13-5-6-20(22)21-18-14-15(2)7-12-19(18)23-3/h7-12,14H,4-6,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBRBBYYBERLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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